N-(2-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 2-chlorophenyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and methyl groups at positions 3 and 3. The 1,1-dioxidotetrahydrothiophen-3-yl substituent introduces a sulfone-containing heterocycle, which may enhance metabolic stability and solubility compared to non-oxidized analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S2/c1-10-15(25(22,23)18-14-6-4-3-5-13(14)16)11(2)19(17-10)12-7-8-24(20,21)9-12/h3-6,12,18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZOIGRXFXHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a sulfonamide group, and a tetrahydrothiophene moiety. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O3S |
| Molecular Weight | 343.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | 951901-05-6 |
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth against various strains such as E. coli and Staphylococcus aureus . The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, further contributing to its antimicrobial effects.
Anti-inflammatory Effects
Studies have demonstrated that this class of compounds can modulate inflammatory pathways. For example, compounds similar to this compound have been reported to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . This suggests a potential role in treating inflammatory diseases.
Anticancer Properties
Some studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain pyrazole compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique structural features of this compound may enhance its efficacy in this regard.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it can reduce the production of harmful cytokines.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
Case Studies
Several case studies provide insights into the effectiveness of pyrazole derivatives:
Case Study 1: Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were tested against standard bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to control groups .
Case Study 2: Anti-inflammatory Activity
A study evaluating the anti-inflammatory properties of related compounds found that they significantly reduced inflammation markers in animal models of arthritis. The tested compounds showed up to 85% inhibition of TNF-α at specific concentrations .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Core Heterocycle :
- The target compound uses a pyrazole ring, similar to the pyrazole-carbaldehyde in , whereas the analog in incorporates a pyridine-pyrazole hybrid .
- The pyrazolo-pyrimidine core in introduces a fused bicyclic system, which may confer distinct electronic properties.
Substituent Positioning: The 2-chlorophenyl group in the target compound (ortho-substitution) contrasts with the 4-chlorophenyl (para-substitution) in . The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound is unique; similar compounds in –4 lack sulfone-containing cyclic substituents.
Functional Groups :
- The sulfonamide group (-SO₂NH₂) in the target compound and is critical for hydrogen bonding and solubility. In contrast, features a sulfanyl (-S-) linker, which is less polar and more lipophilic .
Spectral and Analytical Data
- IR Spectroscopy : confirms the presence of a carbonyl (C=O, 1727 cm⁻¹) and sulfonamide (SO₂, 1170 cm⁻¹). The target compound’s sulfone group (S=O) would exhibit strong absorption near 1300–1150 cm⁻¹.
- NMR : The pyrazole protons in resonate at δ 1.93–2.16 ppm (methyl groups) and δ 7.35–9.26 ppm (aromatic protons) . The target compound’s 2-chlorophenyl group would show deshielded aromatic protons near δ 7.5–8.5 ppm.
- Mass Spectrometry : reports a molecular ion at m/z 589.1 (M⁺+1), consistent with its complex structure. The target compound’s molecular weight can be estimated as ~450–500 g/mol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
